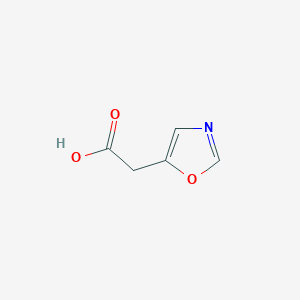

Oxazole-5-acetic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-oxazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c7-5(8)1-4-2-6-3-9-4/h2-3H,1H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKWBLBIYHZRIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Oxazole 5 Acetic Acid and Its Derivatives

Classical Approaches to Oxazole (B20620) Ring Formation

A variety of well-established named reactions provide access to the oxazole core. These classical methods, while sometimes supplanted by modern techniques, remain cornerstones of heterocyclic synthesis due to their reliability and broad applicability.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a powerful method for the formation of oxazoles through the cyclodehydration of α-acylamino ketones. wikipedia.orgsynarchive.com This reaction is typically promoted by strong acids, such as sulfuric acid or polyphosphoric acid, which facilitate the intramolecular condensation. ijpsonline.comijpsonline.com The starting α-acylamino ketones can be prepared through various methods, including the Dakin-West reaction, which provides a direct link between these two classical syntheses.

The general mechanism involves the protonation of the amide carbonyl, followed by nucleophilic attack from the enol form of the ketone to form a five-membered ring intermediate. Subsequent dehydration leads to the aromatic oxazole ring. The yields of this reaction can be influenced by the choice of cyclodehydrating agent, with polyphosphoric acid often providing better results (50-60% yield) compared to reagents like phosphorus pentachloride (PCl₅), sulfuric acid (H₂SO₄), and phosphorus oxychloride (POCl₃) which may lead to lower yields. ijpsonline.comijpsonline.com

While the classical Robinson-Gabriel synthesis is often associated with the preparation of 2,5-diaryloxazoles, it has been adapted for the synthesis of oxazoles with various substitution patterns. For the synthesis of oxazole-5-acetic acid derivatives, a suitable α-acylamino ketone precursor bearing a protected carboxylic acid moiety would be required.

Table 1: Key Features of the Robinson-Gabriel Synthesis

| Feature | Description |

|---|---|

| Reactants | α-Acylamino ketone |

| Reagents | Cyclodehydrating agent (e.g., H₂SO₄, PPA, POCl₃) |

| Product | Substituted oxazole |

| Key Transformation | Intramolecular cyclodehydration |

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles. wikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The reactants are typically used in equimolar amounts, and the reaction is often carried out in dry ether. wikipedia.org

The mechanism is understood to proceed through the formation of an iminochloride intermediate from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde, leading to a chloro-oxazoline species, which subsequently eliminates HCl to yield the aromatic oxazole. wikipedia.org While traditionally employed for the synthesis of diaryloxazoles, the scope of the Fischer oxazole synthesis can be extended to other substituted oxazoles. wikipedia.org

For the preparation of this compound derivatives, a cyanohydrin derived from a dicarboxylic acid or its ester would be a conceivable starting material, which would then react with an appropriate aldehyde to furnish the desired 5-substituted oxazole.

Table 2: Overview of the Fischer Oxazole Synthesis

| Feature | Description |

|---|---|

| Reactants | Cyanohydrin, Aldehyde |

| Reagents | Anhydrous Hydrochloric Acid |

| Product | 2,5-Disubstituted oxazole |

| Key Transformation | Condensation and cyclization |

van Leusen Oxazole Synthesis

The van Leusen oxazole synthesis, developed in 1972, is a versatile one-pot reaction for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.govwikipedia.org This reaction is conducted under mild, basic conditions and is characterized by its operational simplicity and broad substrate scope. nih.gov

The reaction mechanism commences with the deprotonation of the acidic methylene (B1212753) group of TosMIC by a base. The resulting anion then acts as a nucleophile, attacking the carbonyl group of the aldehyde. The subsequent intramolecular cyclization forms an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to afford the 5-substituted oxazole. nih.gov

This methodology is particularly well-suited for the synthesis of this compound derivatives. By employing an aldehyde that already contains the acetic acid ester moiety, such as a glyoxylate (B1226380) derivative, the desired product can be accessed in a straightforward manner. researchgate.net

Table 3: Characteristics of the van Leusen Oxazole Synthesis

| Feature | Description |

|---|---|

| Reactants | Aldehyde, Tosylmethyl isocyanide (TosMIC) |

| Reagents | Base (e.g., K₂CO₃) |

| Product | 5-Substituted oxazole |

| Key Transformation | [3+2] Cycloaddition followed by elimination |

Bredereck Reaction

The Bredereck reaction provides a route to 2,4-disubstituted oxazoles through the reaction of α-haloketones with amides. ijpsonline.com This method is valued for its efficiency and economic viability. ijpsonline.com An improvement on this reaction involves the use of α-hydroxyketones as starting materials. ijpsonline.com

The reaction proceeds by initial N-alkylation of the amide with the α-haloketone, followed by cyclization and dehydration to furnish the oxazole ring. The choice of amide and α-haloketone determines the substituents at the 2- and 4-positions of the resulting oxazole.

To apply the Bredereck reaction to the synthesis of this compound, one would need to start with an α-haloketone that incorporates a protected acetic acid functionality at the appropriate position.

Table 4: Summary of the Bredereck Reaction

| Feature | Description |

|---|---|

| Reactants | α-Haloketone (or α-hydroxyketone), Amide |

| Product | 2,4-Disubstituted oxazole |

| Key Transformation | Condensation and cyclization |

Erlenmeyer-Plochl Reaction and Azlactone Chemistry

The Erlenmeyer-Plochl reaction is a cornerstone of oxazole chemistry, leading to the formation of oxazol-5(4H)-ones, also known as azlactones. ijpsonline.comwikipedia.org These intermediates are highly valuable as they can be further elaborated to a variety of compounds, including amino acids and other heterocyclic systems. wikipedia.org The reaction typically involves the condensation of an N-acylglycine (such as hippuric acid) with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. wikipedia.orgbiointerfaceresearch.com

The mechanism involves the formation of an oxazolone (B7731731) from the N-acylglycine, which is then deprotonated to form an enolate. This enolate subsequently undergoes a condensation reaction with the aldehyde. The resulting azlactone can be a stable product or can be used as a precursor for the synthesis of this compound derivatives through subsequent ring-opening and functional group manipulations.

Table 5: Key Aspects of the Erlenmeyer-Plochl Reaction

| Feature | Description |

|---|---|

| Reactants | N-Acylglycine, Aldehyde |

| Reagents | Acetic anhydride, Base (e.g., Sodium acetate) |

| Product | Oxazol-5(4H)-one (Azlactone) |

| Key Transformation | Condensation and cyclodehydration |

Dakin-West Reaction

The Dakin-West reaction transforms an α-amino acid into an α-acetamido ketone using an acid anhydride and a base, typically pyridine. alfa-chemistry.comwikipedia.org While not a direct method for oxazole synthesis, it plays a crucial role in preparing the α-acylamino ketone precursors required for the Robinson-Gabriel synthesis. wikipedia.org

The reaction proceeds through the formation of an oxazolone (azlactone) intermediate from the amino acid. alfa-chemistry.com This intermediate is then acylated and undergoes rearrangement and decarboxylation to yield the final α-acetamido ketone. alfa-chemistry.com The reaction is known to cause racemization at the chiral center of the amino acid. alfa-chemistry.com

By starting with an amino acid that contains a protected dicarboxylic acid side chain, such as aspartic acid, the Dakin-West reaction can be employed to generate a ketone that, upon cyclization via the Robinson-Gabriel synthesis, would lead to an oxazole with a functionalized side chain at the 5-position, a direct precursor to this compound. nih.gov

Table 6: The Dakin-West Reaction at a Glance

| Feature | Description |

|---|---|

| Reactants | α-Amino acid |

| Reagents | Acid anhydride (e.g., Acetic anhydride), Base (e.g., Pyridine) |

| Product | α-Acylamino ketone |

| Key Transformation | Conversion of a carboxylic acid to a ketone via an oxazolone intermediate |

Modern Synthetic Strategies and Innovations

Modern organic synthesis has seen a paradigm shift towards efficiency, atom economy, and the development of novel molecular architectures. In the context of this compound and its derivatives, contemporary strategies focus on innovative catalytic systems, reaction conditions, and process technologies to overcome the limitations of classical methods. These modern approaches offer advantages such as milder reaction conditions, higher yields, greater functional group tolerance, and access to a broader range of structural diversity.

Metal-Catalyzed Cyclization and Coupling Reactions

The use of transition metals as catalysts has revolutionized the synthesis of heterocyclic compounds, including oxazoles. These methods often proceed through the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Various metals, including gold, copper, palladium, and silver, have been employed to catalyze the cyclization and coupling reactions that form the oxazole core.

Gold catalysts, for instance, are known for their ability to activate alkynes, facilitating the cycloisomerization of propargylic amides to form oxazoles. Gold(I)-catalyzed cyclization of SF5-alkynes and nitriles has been reported for the synthesis of pentafluorosulfanylated oxazoles. researchgate.net Similarly, AuCl3 has been utilized for the cyclo-isomerization of propargylic amides. researchgate.net

Copper catalysis is also prominent in oxazole synthesis. Copper(II) triflate has been used to catalyze the reaction between diazoketones and amides to yield 2,4-disubstituted oxazoles. tandfonline.com A highly efficient synthesis of polysubstituted oxazoles has been developed via a copper-catalyzed tandem oxidative cyclization. scispace.com Furthermore, red copper has demonstrated catalytic activity in oxidative coupling reactions. rsc.org

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been adapted for the one-pot synthesis of 2,4,5-trisubstituted oxazoles from carboxylic acids, amino acids, and a dehydrating agent in the presence of a nickel catalyst and boronic acid. tandfonline.com Palladium catalysis is also involved in the coupling of prefunctionalized oxazoles with organometallic reagents. connectjournals.com

Silver-catalyzed methods include the oxidative decarboxylation of α-oxocarboxylates and their subsequent cyclization with isocyanides. nih.gov Silver has also been used in metal-organic frameworks (MOFs) to catalyze oxazole synthesis. researchgate.net

| Catalyst/Metal | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Gold (Au) | Cycloisomerization | Propargylic amides, SF5-alkynes, Nitriles | Activates alkynes under mild conditions. | researchgate.netresearchgate.net |

| Copper (Cu) | Oxidative Cyclization / Coupling | Diazoketones, Amides, Aromatic amines | Efficient for forming polysubstituted oxazoles. | tandfonline.comscispace.comrsc.org |

| Palladium (Pd) | Cross-Coupling (e.g., Suzuki-Miyaura) | Carboxylic acids, Amino acids, Boronic acid | Enables one-pot synthesis of trisubstituted oxazoles. | tandfonline.comconnectjournals.com |

| Silver (Ag) | Oxidative Decarboxylation-Cyclization | α-Oxocarboxylates, Isocyanides | Useful for synthesizing oxazoles from carboxylic acid derivatives. | researchgate.netnih.gov |

Oxidative Cyclization Methodologies

Oxidative cyclization represents an efficient strategy for constructing the oxazole ring, often involving the formation of C-O and C-N bonds in a single tandem process. These methods typically utilize an oxidizing agent to promote the cyclization of acyclic precursors.

One notable approach is the iodine-mediated oxidative cyclization, which has been successfully applied to the synthesis of 1,3,4-oxadiazoles in a continuous flow process. nih.gov A similar strategy involves a TsOH/I2-mediated cascade cyclization for the regioselective synthesis of 2,5-diaryl oxazoles from phenylacetylene (B144264) and benzylamine. researchgate.net

Another versatile method is the decarboxylative oxidative cyclization of primary amino acids with α-tosyloxyketones, using tert-butyl hydroperoxide (TBHP) as the oxidant and a catalytic amount of iodine. connectjournals.com This reaction provides a facile, eco-friendly route to disubstituted oxazoles. connectjournals.com

N-Bromosuccinimide (NBS) has also been employed as a mediator for the oxidative cyclization of β-keto amides to access di- and trisubstituted oxazoles. researchgate.net Additionally, the KMnO4/HOAc system has been used for the oxidative cyclization of o-hydroxyarylidene anilines to form benzoxazoles at room temperature. researchgate.net

| Oxidant/Mediator | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Iodine (I₂) / TsOH | Tandem Dehydrogenation Oxidative Cyclization | Phenylacetylene, Benzylamine | Provides high yields of 2,5-disubstituted oxazoles. | researchgate.net |

| TBHP / Iodine | Decarboxylative Oxidative Cyclization | Primary amino acids, α-Tosyloxyketones | Eco-friendly approach using α-tosyloxyketones as α-haloketone equivalents. | connectjournals.com |

| N-Bromosuccinimide (NBS) | Oxidative Cyclization | β-Keto amides | Effective for synthesizing di- and trisubstituted oxazoles. | researchgate.net |

| KMnO₄ / Acetic Acid | Oxidative Cyclization | o-Hydroxyarylidene anilines, o-Aminophenols, Aldehydes | Proceeds at room temperature under solvent-free conditions. | researchgate.net |

Multi-component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. mdpi.com Several MCRs have been developed for the synthesis of oxazole derivatives.

A notable example is a consecutive three-component amidation–coupling–cycloisomerization (ACCI) sequence for the synthesis of 2-oxazol-5-ylethanones. lookchem.com This one-pot approach begins with the amidation of propargylamine (B41283) with an acid chloride, followed by a Sonogashira alkynylation with a second acid chloride, and finally, a cycloisomerization to yield the oxazole product. lookchem.com

The van Leusen oxazole synthesis, a classical two-component reaction between an aldehyde and tosylmethyl isocyanide (TosMIC), has been adapted into MCR formats. nih.gov For instance, 4,5-disubstituted oxazoles can be synthesized in a one-pot manner from TosMIC, various aldehydes, and aliphatic halides using an ionic liquid as the solvent. nih.gov MCRs are particularly advantageous in creating libraries of compounds for drug discovery and have been used to synthesize a variety of heterocyclic structures. mdpi.combeilstein-journals.orgsemanticscholar.org

Flow Chemistry Applications

Flow chemistry, which involves performing reactions in a continuous stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. researchgate.net This technology has been increasingly applied to the synthesis of heterocyclic compounds, including oxazoles. researchgate.netuc.pt

An oxazole carboxylic acid, a synthetic intermediate of O-methyl siphonazole, was prepared in multigram quantities using a flow sequence that eliminated the need for traditional workup or purification steps. uc.pt The process involved the in-situ coupling of dimethoxycinnamic acid with threonine tert-butyl ester hydrochloride, followed by cyclodehydration to afford the oxazoline, which could then be converted to the oxazole. uc.pt

Automated mesofluidic flow reactors have been developed for the on-demand synthesis of 4,5-disubstituted oxazoles, allowing for rapid screening of reaction parameters and production of gram quantities of material. acs.org Furthermore, an efficient continuous flow process using an iodine-mediated oxidative cyclization in a heated packed-bed reactor has been reported for the synthesis of 1,3,4-oxadiazoles, achieving high yields with short residence times. nih.gov This process was also scaled up and integrated with in-line quenching and extraction steps. nih.gov

Green Chemistry Principles in Oxazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for oxazoles. ijpsonline.comnih.gov These approaches focus on using safer solvents, reducing energy consumption, employing catalysts instead of stoichiometric reagents, and improving atom economy. nih.govresearchgate.net

Green synthetic methods for oxazole synthesis include the use of microwave irradiation, ultrasound, ionic liquids, and solvent-free or aqueous reaction conditions. ijpsonline.comresearchgate.net These techniques often lead to shorter reaction times, higher yields, and simpler workup procedures compared to conventional methods. ijpsonline.com The application of green chemistry is crucial for developing sustainable processes for the production of pharmaceutically important molecules like this compound. researchgate.net

Solvent-Free and Aqueous Medium Reactions

A key aspect of green chemistry is the reduction or replacement of volatile organic solvents, which are often toxic, flammable, and environmentally harmful. Performing reactions under solvent-free conditions or in benign solvents like water is a highly desirable goal.

Solvent-free synthesis of benzoxazoles has been achieved through the oxidative cyclization of o-hydroxyarylidene anilines using a KMnO4/HOAc system at room temperature. researchgate.net This protocol offers good to excellent yields without the need for a solvent. researchgate.net Similarly, grinding techniques are considered a green method for conducting reactions under solvent-free conditions, often resulting in high product yields. nih.gov

The use of water as a reaction medium is another important green approach. A modified van Leusen reaction for oxazole formation has been developed using water as the solvent in the presence of triethylamine (B128534) and β-cyclodextrin (β-CD) as a catalyst. tandfonline.comnih.gov This method allows the reaction to proceed at a lower temperature (50 °C) with catalytic amounts of base, representing a significant improvement in the sustainability of the van Leusen synthesis. nih.gov

Microwave and Ultrasound-Assisted Synthesis

Conventional synthetic methods often require long reaction times and harsh conditions. To overcome these limitations, microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, frequently leading to dramatic rate enhancements, higher yields, and cleaner reactions.

Microwave-Assisted Synthesis:

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and efficient heating can significantly shorten reaction times compared to conventional heating methods. A notable application is in the van Leusen oxazole synthesis, where 5-aryl-1,3-oxazoles can be produced from tosylmethyl isocyanide (TosMIC) and aldehydes in methanol (B129727) under microwave irradiation, demonstrating high yields and efficiency. nih.gov Another example is the microwave-assisted Erlenmeyer synthesis of azalactones, which are important precursors for oxazole derivatives. This reaction involves the condensation of hippuric acid with aldehydes, catalyzed by MgO/Al2O3, and proceeds efficiently under microwave conditions. ijpsonline.com

Researchers have optimized microwave-assisted protocols for the synthesis of 5-substituted oxazoles by reacting substituted aryl aldehydes with TosMIC in isopropanol (B130326) with potassium phosphate (B84403) as the base. These reactions, carried out at 65 °C and 350 W for just 8 minutes, resulted in moderate to excellent yields. The key advantages of this approach include a simple experimental procedure, the use of inexpensive and readily available starting materials, and non-chromatographic purification.

Interactive Data Table: Microwave-Assisted Synthesis of 5-Substituted Oxazoles

| Entry | Aldehyde | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 5-Phenyl oxazole | 96 |

| 2 | 4-Chlorobenzaldehyde | 5-(4-Chlorophenyl) oxazole | 94 |

| 3 | 4-Methylbenzaldehyde | 5-(p-Tolyl) oxazole | 95 |

| 4 | 4-Methoxybenzaldehyde | 5-(4-Methoxyphenyl) oxazole | 92 |

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, facilitates reactions through acoustic cavitation—the formation, growth, and implosion of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing reaction rates. While specific applications to this compound are not widely reported, the synthesis of related heterocyclic compounds like 5-substituted 1,3,4-oxadiazole-2-thiols has been successfully achieved using ultrasound. nih.govjst.go.jp In these cases, aryl hydrazides react with carbon disulfide under ultrasound irradiation in the presence of a few drops of DMF, producing the desired products in good to excellent yields without the need for acidic or basic catalysts. nih.gov Similarly, the synthesis of isoxazoles, isomers of oxazoles, has been effectively carried out using ultrasound, suggesting the potential of this green chemistry approach for oxazole synthesis as well. mdpi.com The benefits of sonochemistry include improved reaction efficiency, reduced energy consumption, and minimized byproduct formation. mdpi.comnih.gov

Catalyst-Mediated Approaches (e.g., Biocatalysis, Ionic Liquids)

The use of novel catalysts is a cornerstone of modern synthetic chemistry, aiming to improve selectivity, efficiency, and sustainability.

Biocatalysis:

Biocatalysis utilizes enzymes to perform chemical transformations. In nature, oxazole rings are found in various biomolecules and are often formed through the enzymatic cyclization and oxidation of serine or threonine nonribosomal peptides. wikipedia.org This natural synthetic strategy highlights the potential for enzymes in catalyzing oxazole ring formation. While direct biocatalytic synthesis of this compound is not extensively documented, the use of enzymes for creating similar heterocyclic structures is an area of active research. For instance, lipases have been employed as environmentally friendly catalysts for the synthesis of 2,4-disubstituted thiazole (B1198619) derivatives, which are structurally related to oxazoles. nih.govresearchgate.net This suggests that enzymes like lipases could be explored for the synthesis of oxazole derivatives under mild conditions. nih.gov

Ionic Liquids:

Ionic liquids (ILs) are salts with low melting points that can act as solvents and catalysts in chemical reactions. Their negligible vapor pressure, high thermal stability, and recyclability make them attractive green alternatives to volatile organic solvents. In oxazole synthesis, ionic liquids have been used effectively. For example, novel oxazoles have been prepared with high yields via the van Leusen synthesis using aldehydes, TosMIC, and aliphatic halides in the ionic liquid [bmim]Br. A significant advantage of this system is that the ionic liquid can be reused multiple times without a discernible loss in product yield. ijpsonline.comijpsonline.com Other imidazolium-based ionic liquids have also been used as solvents in Suzuki Pd-mediated C-C coupling reactions to produce substituted oxazoles. ijpsonline.com

Interactive Data Table: Ionic Liquid-Mediated van Leusen Oxazole Synthesis

| Entry | Aldehyde | Halide | Ionic Liquid | Reusability (cycles) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Benzyl bromide | [bmim]Br | >6 |

| 2 | 4-Chlorobenzaldehyde | Ethyl bromide | [bmim]Br | >6 |

| 3 | Heptanal | Benzyl bromide | [bmim]Br | >6 |

Specific Routes to this compound and Carboxylic Acid Analogs

Several specific synthetic routes have been developed for this compound and its ester or carboxylic acid analogs.

One of the most direct methods for synthesizing ethyl 5-oxazoleacetates was reported by Robert L. Dow. This approach involves the reaction of N-acylamino acids with the lithium enolate of ethyl acetate. The resulting β-keto esters are then cyclized to form the target oxazole-5-acetate derivatives. This method provides a straightforward pathway to the desired compounds.

Another important historical method, developed by J.W. Cornforth and R.H. Cornforth, provides access to ethyl 4-methyloxazole-5-carboxylates. This synthesis involves heating ethyl α-chloroacetoacetate with a solution of an ammonium (B1175870) salt in its corresponding carboxylic acid. rsc.org For example, using ammonium formate (B1220265) in formic acid leads to the formation of 4-methyloxazole-5-carboxylic acid after hydrolysis. rsc.org

A more general and widely applicable method for the synthesis of 5-substituted oxazoles is the van Leusen reaction. nih.govijpsonline.com This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govmdpi.com The versatility of the aldehyde component allows for the introduction of a variety of substituents at the 5-position of the oxazole ring. To obtain an this compound derivative via this route, an aldehyde containing a protected carboxylic acid or ester functionality would be required as a starting material.

Furthermore, a highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed. nih.gov This process utilizes a stable triflylpyridinium reagent to activate the carboxylic acid, which then reacts with an isocyanoacetate. nih.gov This approach has a broad substrate scope and has been applied to the gram-scale production of related compounds. nih.gov

Interactive Data Table: Comparison of Synthetic Routes

| Method | Key Reagents | Target Compound Type | Reference |

|---|---|---|---|

| Dow Synthesis | N-acylamino acid, Lithium enolate of ethyl acetate | Ethyl 5-oxazoleacetates | Dow, R. L. (1989) |

| Cornforth Synthesis | Ethyl α-chloroacetoacetate, Ammonium salt/Carboxylic acid | Ethyl 4-alkyloxazole-5-carboxylates | Cornforth, J. W., & Cornforth, R. H. (1953) rsc.orgrsc.org |

| van Leusen Reaction | Aldehyde, TosMIC, Base | 5-Substituted oxazoles | van Leusen et al. (1972) nih.govijpsonline.com |

| Direct from Carboxylic Acid | Carboxylic acid, Triflylpyridinium reagent, Isocyanoacetate | 4,5-Disubstituted oxazoles | Lie et al. (2015) nih.gov |

Chemical Reactivity and Transformations of Oxazole 5 Acetic Acid Scaffold

Electrophilic Aromatic Substitution Reactions on the Oxazole (B20620) Ring

The oxazole ring is considered an electron-deficient heterocyclic system, which makes electrophilic aromatic substitution (EAS) reactions generally difficult to achieve. tandfonline.compharmaguideline.com This low reactivity is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. When such reactions do occur, typically requiring activating (electron-donating) groups on the ring, the substitution preferentially takes place at the C5 position. tandfonline.comwikipedia.orgfirsthope.co.inslideshare.netthepharmajournal.com

In the case of oxazole-5-acetic acid, the substituent is at the most reactive C5 position. The acetic acid group is electron-withdrawing, further deactivating the entire ring system and making subsequent electrophilic substitution at the remaining C4 or C2 positions highly unfavorable under standard electrophilic conditions such as nitration or halogenation. pharmaguideline.comfirsthope.co.in

Table 1: Predicted Outcome of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Outcome | Rationale |

| Nitration | HNO₃/H₂SO₄ | No reaction | The oxazole ring is highly deactivated by the nitrogen heteroatom and the C5 electron-withdrawing group. pharmaguideline.comfirsthope.co.in |

| Halogenation | Br₂, FeBr₃ | No reaction | Severe deactivation of the ring prevents classical halogenation. pharmaguideline.com |

| Sulfonation | SO₃, H₂SO₄ | No reaction | The highly acidic conditions and deactivated ring are prohibitive. pharmaguideline.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | No reaction | The Lewis acid would likely coordinate with the ring nitrogen, leading to even greater deactivation. |

Nucleophilic Substitution Reactions on the Oxazole Ring

Nucleophilic aromatic substitution (NAS) reactions are generally uncommon on an unsubstituted oxazole ring. tandfonline.compharmaguideline.comthepharmajournal.com Such reactions typically require the presence of a good leaving group, such as a halogen, located at an electron-deficient position, most notably the C2 position. tandfonline.compharmaguideline.comwikipedia.org

This compound lacks a suitable leaving group on the heterocyclic core, rendering it inert to direct nucleophilic substitution on the ring itself. In many instances where nucleophiles are forced to react with the oxazole ring, the outcome is not substitution but rather ring cleavage, leading to the formation of acyclic products. pharmaguideline.comslideshare.net For example, attack at the C2 position can lead to ring-opening and the formation of an isonitrile intermediate. pharmaguideline.comwikipedia.org

Cycloaddition Reactions (e.g., Diels-Alder)

Oxazoles can function as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, reacting with dienophiles to yield substituted pyridines after the initial cycloadduct undergoes further transformation. tandfonline.comwikipedia.orgresearchgate.net The facility of this reaction is dependent on the electronic nature of both the oxazole and the dienophile. Typically, the reaction is most efficient when the oxazole contains electron-donating substituents, which enhance its diene character, and the dienophile is electron-deficient. pharmaguideline.comacs.org

The presence of the electron-withdrawing acetic acid group at the C5 position of this compound would be expected to decrease its reactivity as a diene in conventional Diels-Alder reactions. pharmaguideline.com Nevertheless, cycloaddition remains a potential pathway for the transformation of this scaffold, particularly with highly reactive dienophiles or under thermal or Lewis acid-catalyzed conditions. acs.org Intramolecular Diels-Alder reactions of tethered oxazoles are also a significant synthetic strategy for constructing complex fused-ring systems. thieme-connect.com

Table 2: General Scheme for Diels-Alder Reaction of an Oxazole Scaffold

| Reactants | Conditions | Intermediate | Product |

| Oxazole (Diene) + Dienophile | Heat or Lewis Acid | Bicyclic Adduct | Substituted Pyridine |

| Δ |

This table illustrates the general transformation and not the specific reaction of this compound, whose reactivity would be diminished due to its C5 substituent.

Reduction and Oxidation Reactions of the Oxazole Core

The oxazole ring can undergo both reduction and oxidation, though these reactions often compromise the integrity of the aromatic ring.

Reduction: Catalytic hydrogenation of the oxazole ring can lead to partially or fully saturated products, such as oxazolines or oxazolidines. firsthope.co.inslideshare.net However, more aggressive reducing agents may cause reductive cleavage of the ring, resulting in open-chain products. tandfonline.compharmaguideline.com The specific outcome is dependent on the substrate, catalyst, and reaction conditions.

Oxidation: The oxazole ring is generally susceptible to cleavage by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or ozone (O₃). pharmaguideline.comslideshare.net Such reactions typically break the C-C bond of the ring. tandfonline.com In some specific cases, enzymatic oxidation of substituted 2H-oxazoles can lead to the formation of 2-oxazolones without ring cleavage. nih.gov For instance, the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) has been reported to yield an imide and benzoic acid, demonstrating a ring-opening oxidation pathway. wikipedia.orgcutm.ac.in

Ring-Opening and Rearrangement Processes

The oxazole ring can undergo several characteristic ring-opening and rearrangement reactions, often triggered by heat, light, or chemical reagents.

Ring-Opening: Under strong acidic or basic conditions, the oxazole ring is prone to hydrolysis and cleavage. firsthope.co.inslideshare.net Another important ring-opening pathway occurs upon deprotonation at the C2 position with a strong base, which exists in equilibrium with a ring-opened isonitrile enolate. wikipedia.orgcutm.ac.in This intermediate can be trapped by electrophiles, providing a route to functionalized products.

Rearrangement: The Cornforth rearrangement is a well-known thermal rearrangement of 4-acyloxazoles, where the acyl group at C4 and the substituent at C5 exchange positions via a nitrile ylide intermediate. wikipedia.orgwikipedia.orgyoutube.com While this compound does not fit the substrate requirements for a classic Cornforth rearrangement, this reaction highlights a key reactivity pattern of the oxazole scaffold. Photochemical rearrangements are also known for oxazole systems. tandfonline.com More recently, novel skeletal rearrangements of oxazoles to other heterocyclic systems like azepines and pyrroles have been developed. nih.gov

Derivatization and Functionalization of the Acetic Acid Moiety

The acetic acid group at the C5 position of the oxazole ring offers a reliable handle for a variety of chemical modifications using standard carboxylic acid chemistry. This functional group is readily converted into esters, amides, and other acid derivatives without affecting the oxazole core, provided that harsh, ring-opening conditions are avoided. rsc.org

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate (e.g., acyl chloride) will produce the corresponding ester.

Amidation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation is typically facilitated by peptide coupling agents (e.g., DCC, EDC) to achieve high yields under mild conditions. nih.gov The synthesis of oxazole-5-amides is a versatile route for creating libraries of related compounds. nih.gov

Table 3: Common Derivatization Reactions of the Acetic Acid Moiety

| Reaction Type | Reagents | General Product Structure |

| Esterification | R-OH, H⁺ | |

| Amidation | R₂NH, Coupling Agent | |

| Reduction to Alcohol | LiAlH₄ or BH₃ | |

| Conversion to Acyl Halide | SOCl₂, (COCl)₂ |

Natural Occurrence and Biosynthesis of Oxazole Containing Metabolites

Prevalence in Marine Natural Products

Oxazole-containing peptides and other metabolites are frequently isolated from marine organisms. These compounds are found in a wide array of marine life, including sponges, cyanobacteria, and algae. The marine environment is a rich source of structurally unique and biologically active natural products, with oxazole (B20620) moieties being a recurring chemical feature.

The following table provides examples of oxazole-containing natural products isolated from marine sources:

| Compound Name | Marine Source | Reference |

| Almazoles A-D | Delesseriaceae marine alga | |

| Muscoride A | Freshwater cyanobacterium Nostoc muscorum | |

| Calyculins | Marine sponge Discodermia calyx | |

| Haliclonamides | Marine sponge Haliclona sp. |

Biosynthetic Pathways of Oxazole Formation in Peptides

The biosynthesis of the oxazole ring in peptides is a fascinating enzymatic process that can proceed through two primary, distinct mechanisms: a ribosomal pathway and a non-ribosomal pathway. Both pathways ultimately converge on the formation of an oxazoline (B21484) ring from a serine or threonine residue, which is subsequently oxidized to the aromatic oxazole.

Ribosomal Mechanisms (RiPPs)

In the ribosomal pathway, oxazoles are formed from precursor peptides that are synthesized by the ribosome. These ribosomally synthesized and post-translationally modified peptides (RiPPs) undergo a series of enzymatic transformations to yield the final natural product. The key enzymes involved in oxazole formation in RiPPs are cyclodehydratases and dehydrogenases.

The process begins with a precursor peptide that contains a specific sequence recognized by the modifying enzymes. A cyclodehydratase, such as PatD or TruD, catalyzes the intramolecular cyclization of a serine or threonine residue with the preceding amino acid's amide backbone. This reaction forms an oxazoline ring. Following this, a dehydrogenase, often a flavin mononucleotide (FMN)-dependent enzyme, oxidizes the oxazoline to the corresponding oxazole. The genes encoding these modification enzymes are typically located in a biosynthetic gene cluster along with the gene for the precursor peptide.

Non-Ribosomal Mechanisms (NRPS)

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize peptides without the use of a ribosome or an mRNA template. Within the modular architecture of NRPSs, specialized domains are responsible for the incorporation and modification of each amino acid. The formation of oxazoline rings is carried out by a specific type of domain known as a cyclization (Cy) domain.

The Cy domain is evolutionarily related to the condensation (C) domain, which is responsible for forming standard peptide bonds. However, the Cy domain possesses additional catalytic activity. It first catalyzes the condensation reaction to form a peptide bond and then facilitates the intramolecular cyclodehydration of a serine or threonine residue, resulting in the formation of an oxazoline ring. This oxazoline can then be oxidized to an oxazole by an associated oxidation (Ox) domain, which often utilizes FMN as a cofactor. A conserved DxxxxDxxS motif has been identified in the active site of Cy domains and is believed to be important for catalysis.

Identification and Classification of Oxazole-Containing Natural Products

The following table provides a classification of some oxazole-containing natural products with examples from each class:

| Classification | Compound Name | Source Organism |

| Linear Peptides | Almazoles A-D | Delesseriaceae marine alga |

| Cyclic Peptides | Haliclonamides | Marine sponge Haliclona sp. |

| Polyketides | Calyculins | Marine sponge Discodermia calyx |

| Alkaloids | Muscoride A | Freshwater cyanobacterium Nostoc muscorum |

Structure Activity Relationship Sar Studies of Oxazole 5 Acetic Acid Derivatives in Biological Contexts

Principles of SAR in Oxazole (B20620) Chemistry

The oxazole nucleus is considered a "privileged scaffold" because it can interact with a wide range of biological targets through various non-covalent interactions. researchgate.netresearchgate.net The biological profile of an oxazole-containing molecule is highly dependent on the three-dimensional arrangement of its substituents, which dictates its binding affinity and selectivity for specific enzymes or receptors. tandfonline.com

Key principles governing the SAR of oxazole derivatives include:

Substitution Pattern : The nature, size, and electronic properties of substituents on the oxazole ring are paramount in determining biological activity. Even minor changes can lead to significant shifts in potency and selectivity. d-nb.info

Scaffold Hopping and Bioisosterism : The oxazole ring can serve as a bioisostere for other chemical groups, like esters or amides, offering improved metabolic stability or different binding interactions. researchgate.net

Physicochemical Properties : Modifications to the oxazole core influence key drug-like properties such as solubility, lipophilicity, and metabolic stability, which are crucial for a compound's pharmacokinetic profile.

Influence of Substituents on Oxazole Ring Activity

The substitution pattern on the oxazole ring at the C2, C4, and C5 positions plays a pivotal role in defining the biological effects of its derivatives. The acetic acid moiety at the C5 position is a constant feature in this series, but substituents at the C2 and C4 positions are key variables for modulating activity. Research has consistently shown that the functional groups at these positions are fundamental for various biological activities, including tyrosinase and cyclooxygenase inhibition. nih.gov

The oxazole ring has distinct electronic characteristics at each position, leading to different reactivities and potential interactions with biological macromolecules. The positions C2, C4, and C5 are the three potential points for substitution. nih.gov

C2 Position : This is the most electron-deficient carbon atom. tandfonline.com It is susceptible to nucleophilic attack, especially when electron-withdrawing groups are present at C4. The ease of displacement for halogens, a common synthetic handle, follows the order C2 >> C4 > C5. nih.gov Substituents at C2 can significantly influence the electronic properties of the entire ring system.

C4 Position : Along with C2, substitutions at the C4 position are considered vital for activity. nih.gov For electrophilic substitution reactions, the general order of reactivity is C4 > C5 > C2, although these reactions are often difficult without activating, electron-releasing groups. tandfonline.com

C5 Position : In the case of oxazole-5-acetic acid, this position is occupied by the acetic acid side chain. Electrophilic substitution can occur at C5, particularly when the ring is activated by electron-donating groups. nih.gov

| Position | Chemical Reactivity | Importance in Biological Activity |

|---|---|---|

| C2 | Most electron-deficient; primary site for nucleophilic substitution. | Crucial for modulating electronic properties and target interactions. Phenyl groups at C2 are important for some activities. nih.gov |

| C4 | Primary site for electrophilic substitution (with activating groups). | Considered vital for activity; substituents like p-nitro and cinnamoyl groups at C4 have been linked to specific inhibitory functions. nih.gov |

| C5 | Site of electrophilic substitution (with activating groups). | In this compound, this position anchors the key acidic side chain. |

The biological activity of this compound derivatives is governed by a sensitive balance of electronic and steric factors. The electron-donating or electron-withdrawing nature of a substituent alters the electron density distribution within the oxazole ring, affecting its ability to form hydrogen bonds, pi-pi stacking, or other interactions with a target protein. researchgate.net

Electronic Effects : Electron-donating groups can increase the basicity of the ring nitrogen and enhance reactivity towards electrophiles. tandfonline.com Conversely, electron-withdrawing groups, such as a phenyl group with its inductive effect, can decrease electron density and facilitate nucleophilic reactions. researchgate.net For example, the presence of electron-donating substituents on a phenyl ring at the C2 position can decrease the rate of certain reactions. nih.gov

Steric Effects : The size and shape (bulk) of a substituent influence how the molecule fits into a binding pocket. A bulky substituent may provide favorable hydrophobic interactions, or it could cause steric hindrance that prevents optimal binding.

A study on diferrocenyl derivatives containing an oxazole ring demonstrated a clear relationship between the electronic/steric nature of substituents and amoebicidal activity. A balance between these effects was found to be crucial for potency.

| Compound ID | Substituent at C4 of Oxazoline (B21484) Ring | IC50 (µM) | Key Contribution |

|---|---|---|---|

| 3a | -H | >1000 | Baseline (unsubstituted) |

| 3d | -Phenyl | 23 | Electronic (inductive) and steric effects enhance potency significantly. |

| 3e | -Benzyl | 400 | Increased steric bulk without the direct electronic effect of the phenyl ring leads to lower potency than the phenyl-substituted compound. |

Data adapted from a study on amoebicidal activity, illustrating the impact of substituent changes on biological potency. scienceopen.com

Conformational Flexibility and Molecular Recognition

Studies on oxazole-amino acids have revealed that these molecules can adopt stable, preferred conformations. One such key conformation, β2, is stabilized by an intramolecular hydrogen bond between an N-H group and the nitrogen atom of the oxazole ring. nih.gov This interaction can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding. The stability of this conformation can be influenced by the polarity of the surrounding environment; it is more predominant in low-polarity environments. nih.gov For derivatives with additional conjugation, such as oxazole-dehydroamino acids, the structure becomes even more rigid. nih.gov

| Compound | Φ (phi) Torsion Angle | Ψ (psi) Torsion Angle |

|---|---|---|

| oxazole-alanine (L-Ala-Ozl) | -150° | -10° |

| oxazole-dehydroalanine (ΔAla-Ozl) | -180° | 0° |

| oxazole-dehydrobutyrine ((Z)-ΔAbu-Ozl) | -120° | 0° |

Data from a study on the conformational properties of oxazole-amino acids. nih.gov

Pharmacophore Elucidation for this compound Derivatives

Pharmacophore elucidation is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model for this compound derivatives would define the spatial relationships between key features required for binding to a particular target.

The process typically involves analyzing a set of active molecules to identify common structural motifs. nih.govresearchgate.net These features commonly include:

Hydrogen Bond Acceptors (A)

Hydrogen Bond Donors (D)

Hydrophobic Groups (H)

Aromatic Rings (R)

Positively/Negatively Ionizable Groups (P/N)

For a typical this compound derivative, a hypothetical pharmacophore model would likely include:

An Anionic/Hydrogen Bonding Center : The carboxylic acid of the acetic acid moiety is a critical feature, capable of acting as a hydrogen bond donor and acceptor, and existing as an anion at physiological pH.

A Central Scaffold : The oxazole ring provides a rigid framework that correctly positions the other pharmacophoric features.

A Hydrogen Bond Acceptor : The nitrogen atom (N3) of the oxazole ring can act as a hydrogen bond acceptor. tandfonline.com

Modulatory Volumes : The regions around the C2 and C4 positions represent volumes where substituents (e.g., hydrophobic groups, aromatic rings, or additional hydrogen bond donors/acceptors) can be placed to enhance binding affinity and selectivity.

By generating and validating such models, medicinal chemists can rationally design new derivatives with improved potency and a better understanding of their mechanism of action. nih.gov

Mechanistic Investigations of Biological Activities of Oxazole 5 Acetic Acid Derivatives

Enzyme Inhibition Studies

Derivatives of oxazole-5-acetic acid have been identified as potent inhibitors of several enzymes implicated in various disease pathologies. Their inhibitory action is often specific, targeting enzymes involved in inflammation, pain, and cell proliferation.

Specific Enzyme Targets (e.g., COX-2, FAAH, AQP4, VEGFR-2, DNA gyrase)

Cyclooxygenase-2 (COX-2): Certain oxazole (B20620) derivatives have been investigated as selective inhibitors of COX-2, an enzyme responsible for the biosynthesis of prostaglandins (B1171923) that mediate inflammation and pain. researchgate.netnih.gov Diaryl-substituted heterocycles, including oxazoles, have been a focus of research for selective COX-2 inhibition. rsc.org For instance, a series of 2,5-biaryl-1,3,4-oxadiazoles, a related class of oxazole-containing compounds, demonstrated potent and selective inhibition of COX-2, with some compounds showing IC50 values ranging from 0.48 to 0.89 µM. researchgate.net The selectivity for COX-2 over the constitutive COX-1 isoform is a key therapeutic goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govijpda.org

Fatty Acid Amide Hydrolase (FAAH): Oxazole derivatives are notable inhibitors of FAAH, an enzyme that degrades endocannabinoids like anandamide. nih.gov By inhibiting FAAH, these compounds increase the endogenous levels of fatty acid amides, which can modulate pain and inflammation through cannabinoid receptors. nih.govgoogleapis.com The keto-oxazole class of FAAH inhibitors, in particular, has been highlighted for its potent activity. nih.govnih.gov Systematic studies have found that α-ketooxazoles are more potent reversible FAAH inhibitors compared to related thiazoles and imidazoles. nih.gov

Aquaporin-4 (AQP4): A series of 2,4,5-trisubstituted oxazole derivatives have been identified as inhibitors of aquaporin-4 (AQP4), a water channel protein abundant in the central nervous system. nih.govrsc.org AQP4 is involved in fluid homeostasis and has clinical relevance in inflammation. rsc.orgnih.gov In silico and subsequent in vitro studies on human lung cells demonstrated that a representative oxazole compound could effectively inhibit the expression of AQP4, suggesting a potential therapeutic application in downregulating AQP4 expression. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Benzoxazole (B165842) derivatives have been designed and evaluated as inhibitors of VEGFR-2, a key tyrosine kinase receptor involved in angiogenesis, the formation of new blood vessels essential for tumor growth. nih.govnih.govresearchgate.net Several compounds have shown promising VEGFR-2 inhibitory activity. For example, compound 12l, a benzoxazole derivative, exhibited a potent VEGFR-2 inhibitory IC50 of 97.38 nM. nih.govresearchgate.net Another study identified compound 8d with an exceptional VEGFR-2 inhibition IC50 value of 0.0554 μM. mdpi.com

DNA Gyrase: Oxazole derivatives have shown moderate inhibitory activity against DNA gyrase and topoisomerase IV, essential bacterial enzymes involved in DNA replication. nih.govresearchgate.net This makes them potential candidates for antibacterial agents. Selected oxazole derivatives exhibited IC50 values in the range of 9.4-25 µg/mL against these enzymes. nih.govresearchgate.net Inhibition of DNA gyrase prevents the negative supercoiling of bacterial DNA, a crucial process for cell survival. nih.gov

Inhibition Kinetics and Binding Modalities

The mechanisms through which oxazole derivatives inhibit their target enzymes vary, encompassing both reversible and irreversible interactions.

FAAH Inhibition: The inhibition of FAAH by oxazole derivatives can occur through different modalities. The keto-oxazole class, exemplified by OL-135, acts as reversible inhibitors, forming an enzyme-stabilized hemiketal with a serine residue in the enzyme's active site. nih.gov Other scaffolds have been developed as reversible, noncovalent FAAH inhibitors. nih.govnih.gov

VEGFR-2 Inhibition: Molecular docking studies have provided insights into the binding of benzoxazole derivatives to the VEGFR-2 active site. These studies indicate that the compounds can interact with key amino acids within the kinase domain, often in a manner similar to established inhibitors like sorafenib (B1663141). nih.govmdpi.com

COX-2 Inhibition: The selectivity of certain oxazole derivatives for COX-2 is attributed to specific molecular interactions. Molecular docking studies of 2,5-diaryl-1,3,4-oxadiazoles have shown that structural features, such as methylsulfonyl moieties, contribute to more selective inhibition of COX-2. researchgate.net

| Enzyme Target | Oxazole Derivative Class | Reported IC50 / Activity | Inhibition Mechanism |

|---|---|---|---|

| COX-2 | 2,5-Diaryl-1,3,4-oxadiazoles | 0.48 - 0.89 µM | Selective, competitive inhibition |

| FAAH | α-Ketooxazoles | Potent, reversible inhibition | Reversible formation of enzyme-stabilized hemiketal |

| AQP4 | 2,4,5-Trisubstituted oxazoles | Effective inhibition of AQP4 expression | Downregulation of protein expression |

| VEGFR-2 | Benzoxazoles | 97.38 nM (Compound 12l) / 0.0554 µM (Compound 8d) | Binding to kinase active site |

| DNA Gyrase | Substituted oxazoles | 9.4 - 25 µg/mL | Inhibition of enzyme activity |

Receptor Interaction and Ligand Binding Studies

Beyond enzyme inhibition, this compound derivatives have been shown to interact with specific cellular receptors, acting as mimetics of endogenous ligands.

Prostacyclin Receptor Mimetics

A significant area of investigation has been the development of nonprostanoid prostacyclin (PGI2) mimetics based on the oxazole scaffold. nih.govnih.gov These compounds are designed to activate the prostacyclin (IP) receptor, leading to effects such as the inhibition of platelet aggregation. nih.govnih.gov

Research has identified derivatives like cis-[3-[2-(4,5-Diphenyl-2-oxazolyl)ethenyl]phenoxy]acetic acid and [3-[4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid (11f) as potent PGI2 mimetics. nih.gov Compound 11f, in particular, inhibits ADP-induced human platelet aggregation with a low IC50 of 0.027 µM. nih.gov Structure-activity relationship studies suggest that the nitrogen atom of the central oxazole ring is crucial for activity, potentially forming a hydrogen bond with a donor moiety in the PGI2 receptor protein. nih.govnih.gov The introduction of small, polar, uncharged substituents at the carbon atom alpha to the oxazole ring can further enhance potency, indicating the presence of a specific pocket in the PGI2 receptor. nih.gov

Modulating Cellular Pathways and Processes (in vitro/preclinical models)

The interaction of this compound derivatives with their molecular targets translates into the modulation of complex cellular pathways, particularly those involved in inflammation.

Anti-inflammatory Pathways (e.g., cytokine modulation, COX-2)

Oxazole derivatives exert anti-inflammatory effects by intervening in key inflammatory cascades. This includes the downregulation of pro-inflammatory cytokine production and interference with the COX-2 pathway.

Cytokine Modulation: Studies have shown that oxazole derivatives can significantly inhibit the expression and release of pro-inflammatory cytokines. A 2,4,5-trisubstituted oxazole was found to effectively inhibit inflammatory cytokines in human lung cells. nih.govrsc.org Mechanistically, the inhibition of FAAH by oxazole compounds has been linked to a significant decrease in the release of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). mdpi.com Similarly, a benzoxazole-based VEGFR-2 inhibitor, compound 8d, demonstrated potent inhibition of TNF-α (90.54%) and IL-6 (92.19%). mdpi.com

COX-2 Pathway: As direct inhibitors of the COX-2 enzyme, oxazole derivatives block the synthesis of prostaglandins, which are key mediators of the inflammatory response. researchgate.netijpda.org This mechanism is a cornerstone of the anti-inflammatory and analgesic properties of many non-steroidal anti-inflammatory drugs (NSAIDs) and is a primary mode of action for COX-2 selective oxazole inhibitors. nih.gov

| Pathway/Process | Mechanism | Key Findings | Reference Compound(s) |

|---|---|---|---|

| Cytokine Modulation | Inhibition of pro-inflammatory cytokine expression/release | Significant reduction of TNF-α, IL-1β, and IL-6 | Trisubstituted oxazoles, Benzoxazoles (e.g., 8d) |

| COX-2 Pathway | Direct inhibition of COX-2 enzyme activity | Blocks prostaglandin (B15479496) synthesis, reducing inflammation | 2,5-Diaryl-1,3,4-oxadiazoles |

| Prostacyclin Receptor Signaling | Acts as a PGI2 mimetic, activating the IP receptor | Potent inhibition of platelet aggregation (IC50 = 0.027 µM) | [3-[4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid (11f) |

Antioxidant Mechanisms (e.g., free radical scavenging)

Derivatives of this compound have demonstrated notable antioxidant properties, primarily through mechanisms involving the scavenging of free radicals and the inhibition of oxidative processes like lipid peroxidation. nih.gov The core of their antioxidant capacity often lies in their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thus preventing cellular damage. dergipark.org.trzsmu.edu.ua

One area of investigation has been the inhibition of lipid peroxidation and its effects on hepatic cytochrome P450-dependent enzymes. nih.gov For instance, a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives were synthesized and evaluated for their antioxidant activity. researchgate.net Within this series, compound E3 (structure not specified) was identified as a particularly potent inhibitor of microsomal ethoxyresorufin-O-deethylase (EROD) activity, showing 89% inhibition, which was comparable to or better than the specific inhibitor caffeine (B1668208) (85% at 10⁻³ M concentration). nih.govresearchgate.net This indicates a significant interaction with enzymatic systems involved in oxidative stress.

The antioxidant activity is also evaluated using standard assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging methods. dergipark.org.tr Studies on 2,5-disubstituted-1,3,4-oxadiazole derivatives, a related class of compounds, showed effective DPPH free radical scavenging activity, with performance compared against the standard antioxidant Butylated hydroxytoluene (BHT). dergipark.org.tr Similarly, 2-benzoxazolinone (B145934) derivatives have been shown to scavenge various radicals, including DPPH, superoxide (B77818) anion, hydrogen peroxide, and hydroxyl radicals. dergipark.org.tr For example, one hydrazone-containing derivative exhibited stronger DPPH radical scavenging activity than the reference ascorbic acid. dergipark.org.tr

Furthermore, the introduction of hindered phenol (B47542) fragments into oxadiazole structures has been shown to enhance antioxidant activity. mdpi.com These compounds can act through multiple mechanisms, including the inhibition of free radical processes and the decomposition of hydroperoxides. mdpi.com

Anticancer Mechanisms (e.g., pro-apoptotic activity, VEGFR-2 inhibition)

This compound derivatives have emerged as a significant class of compounds in anticancer research, exhibiting their effects through various mechanisms, most notably the induction of apoptosis and the inhibition of key signaling pathways like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govbenthamscience.comnih.gov

VEGFR-2 Inhibition: VEGFR-2 is a critical tyrosine kinase receptor involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov By inhibiting VEGFR-2, oxazole derivatives can block this pathway, thereby reducing tumor proliferation. nih.gov A number of novel benzoxazole derivatives have been specifically designed and synthesized as potential VEGFR-2 inhibitors. nih.govnih.gov For example, compound 12l from a synthesized series demonstrated potent VEGFR-2 inhibitory activity with an IC₅₀ value of 97.38 nM. nih.govnih.gov This compound also showed significant anti-proliferative activity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines. nih.govnih.gov Molecular docking studies have further supported these findings, indicating that derivatives like 12l can bind to key amino acids in the VEGFR-2 active site, mimicking the action of established inhibitors like sorafenib. nih.govnih.gov Another benzoxazole-based derivative, compound 8d , was found to have exceptional VEGFR-2 inhibition activity with an IC₅₀ value of 0.0554 μM, surpassing that of sorafenib (0.0782 μM). mdpi.com

Pro-apoptotic Activity: Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. benthamscience.com Oxazole derivatives have been shown to trigger this process in cancer cells. nih.govresearchgate.net The mechanism often involves the modulation of key apoptotic proteins. For instance, compound 12l was found to induce apoptosis in HepG2 cells by 35.13%. nih.govnih.gov This was accompanied by a significant increase in the levels of pro-apoptotic proteins like caspase-3 (2.98-fold) and BAX (3.40-fold), along with a reduction in the anti-apoptotic protein Bcl-2 (2.12-fold). nih.govnih.gov The compound also arrested the cell cycle at the Pre-G1 and G1 phases. nih.govnih.gov Other oxazole derivatives have been observed to inhibit tubulin protein, leading to apoptosis. nih.govbenthamscience.com

The following table summarizes the anticancer activity of selected oxazole derivatives.

| Compound | Target Cell Line(s) | IC₅₀ (VEGFR-2) | IC₅₀ (Cell Line) | Apoptotic Induction | Key Findings |

| 12l | HepG2, MCF-7 | 97.38 nM | 10.50 µM (HepG2), 15.21 µM (MCF-7) | 35.13% in HepG2 | Elevates caspase-3 and BAX, reduces Bcl-2. nih.govnih.gov |

| 8d | HepG2, MCF-7, HCT116 | 0.0554 µM | 2.43 µM (HepG2), 3.43 µM (MCF-7), 2.79 µM (HCT116) | Significant | More potent than sorafenib in both VEGFR-2 inhibition and cytotoxicity. mdpi.com |

| 12d | HepG2 | Not specified | 23.61 µM | Not specified | High inhibitory activity among unsubstituted benzo[d]oxazole derivatives. nih.gov |

| 13a | MCF-7 | Not specified | 32.47 µM | Not specified | High inhibitory activity among unsubstituted benzo[d]oxazole derivatives. nih.gov |

Antimicrobial Action (e.g., bacterial/fungal inhibition, DNA gyrase)

This compound derivatives possess a broad spectrum of antimicrobial activities, targeting both bacteria and fungi through various mechanisms, including the inhibition of essential enzymes like DNA gyrase. nih.goviajps.comd-nb.info

Bacterial and Fungal Inhibition: Numerous studies have demonstrated the efficacy of oxazole derivatives against a range of microbial strains. nih.govd-nb.info For example, certain propanoic acid derivatives incorporating an oxazole core showed potent antibacterial activity against strains like Escherichia coli, Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA), and Bacillus subtilis. nih.gov Similarly, benzoxazole-5-carboxylate derivatives have been evaluated against both Gram-positive and Gram-negative bacteria (S. typhi, E. coli, S. aureus, B. subtilis) and fungal strains (C. albicans, A. niger). nih.gov

The substitution pattern on the oxazole ring is crucial for determining the compound's antimicrobial potency. nih.goviajps.com For instance, in one study, 2-tert-Butyl-4-(4-chlorophenyl)oxazole (19 ) and 4-(4-bromophenyl)-2-tert-butyloxazole (20 ) were identified as highly active compounds. d-nb.info Another study found that N-acyl-α-amino acid and the corresponding 1,3-oxazol-5(4H)-one derivatives exhibited antimicrobial activity primarily against Gram-positive bacterial strains. nih.gov

DNA Gyrase Inhibition: A key mechanism for the antibacterial action of some oxazole derivatives is the inhibition of DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and recombination, making them excellent targets for antibacterial agents. nih.gov Certain pyrazole, oxazole, and imidazole (B134444) derivatives have shown moderate to potent inhibition of DNA gyrase with IC₅₀ values in the range of 9.4-25 µg/mL. nih.gov These compounds were also effective against quinolone-resistant clinical isolates of Gram-positive bacteria. nih.gov More recently, a series of 1,2,4-oxadiazole (B8745197)/pyrrolidine hybrids were designed as DNA gyrase inhibitors, with one derivative showing an IC₅₀ value of 120 nM against E. coli DNA gyrase, which was more potent than the reference drug novobiocin (B609625) (IC₅₀ = 170 nM).

The table below presents the antimicrobial activity of selected oxazole derivatives.

| Compound/Derivative Class | Target Organism(s) | Mechanism of Action | Key Findings |

| Propanoic acid derivatives | E. coli, S. aureus, MRSA, B. subtilis | Not specified | Potent antibacterial activity, poor antifungal activity. nih.gov |

| 2-tert-Butyl-4-(4-chlorophenyl)oxazole (19 ) | Various bacteria | Not specified | Identified as one of the most active compounds in its series. d-nb.info |

| 4-(4-bromophenyl)-2-tert-butyloxazole (20 ) | Various bacteria | Not specified | Identified as one of the most active compounds in its series. d-nb.info |

| Pyrazole, oxazole, imidazole derivatives | Gram-positive bacteria | DNA gyrase and topoisomerase IV inhibition | Moderate inhibition with IC₅₀ values of 9.4-25 µg/mL. nih.gov |

| 1,2,4-oxadiazole/pyrrolidine hybrid (16 ) | E. coli | DNA gyrase inhibition | Potent inhibition with IC₅₀ of 120 nM, exceeding novobiocin. |

Immunomodulatory Effects

Derivatives of oxazole and the structurally similar isoxazole (B147169) have demonstrated significant immunomodulatory properties, capable of both suppressing and stimulating immune responses. nih.govmdpi.com These effects are mediated through their influence on immune cell proliferation, cytokine production, and key signaling pathways.

One prominent example is (S,R)-3-Phenyl-4,5-dihydro-5-isoxazole acetic acid (VGX-1027 ), an isoxazole compound that exhibits a range of immunomodulatory effects. nih.gov It has been shown to prevent interleukin (IL)-1β plus interferon-gamma-induced pancreatic islet death in vitro. nih.gov Further studies revealed its capacity to suppress inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β, and modulating signaling pathways like NF-κB. mdpi.com

Other derivatives, such as 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide, have shown the ability to modulate T-cell subsets and B-cell levels in lymphoid organs, suggesting potential applications in autoimmune diseases or as vaccine adjuvants. mdpi.com Research on S- and N-alkylated 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thiones also revealed compounds with highly significant inhibitory effects on PHA-activated T-cell proliferation. researchgate.net Specifically, compounds 1, 2a, 2b, 2c, and 2k from this series showed IC₅₀ values of less than 3 µg/mL. researchgate.net These compounds were also found to have a stimulatory effect on the proinflammatory cytokine IL-1β, indicating a selective impact on different arms of the immune system. researchgate.net Furthermore, oxadiazole derivatives have been reported to reduce levels of proinflammatory cytokines through various mechanisms, highlighting their potential as immunoregulatory agents. researchgate.net

Bioisosteric Replacements and Their Mechanistic Implications

Bioisosteric replacement is a strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. In the context of this compound and related derivatives, this approach has been successfully employed to enhance biological activity.

A key example involves the replacement of a metabolically unstable ethyl ester functionality with 5-alkyl-oxazole bioisosteres. nih.gov In a study on P2Y12 receptor antagonists, it was found that an ethyl nicotinate (B505614) parent compound suffered from high in vivo clearance due to hydrolysis of the ester. nih.gov Using shape and electrostatic similarity matching, 5-methyl and 5-ethyl-oxazole groups were selected as replacements. nih.govresearchgate.net The resulting 5-alkyl-1,3-oxazole derivatives retained the sub-micromolar potency of the original compounds while demonstrating improved metabolic stability. nih.gov This successful replacement highlights how an oxazole ring can serve as a stable bioisostere for a carboxylic acid ester, preserving the necessary structural motifs for biological activity, such as a correctly positioned alkyl substituent and a strong hydrogen bond acceptor. nih.gov

The concept of bioisosterism is also evident in the comparison between 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are well-known pharmacophores. nih.gov The replacement of the oxygen atom in an oxadiazole ring with a sulfur atom to form a thiadiazole can significantly alter the compound's properties and biological activity, although they are considered classic bioisosteres. nih.gov This type of substitution is a common strategy in the development of new therapeutic agents. nih.gov

Computational Chemistry and Molecular Modeling of Oxazole 5 Acetic Acid Systems

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for ligands like oxazole (B20620) derivatives and estimating the strength of their interaction, commonly expressed as binding energy or a docking score.

Research on various oxazole derivatives has demonstrated their potential to interact with a range of biological targets. For instance, docking studies have been performed to evaluate the binding of oxazole compounds to the active site of proteins like the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a target for anti-diabetic drugs. In these studies, designed oxazole derivatives showed excellent binding affinity in the binding site of the target protein, with some ligands achieving higher docking scores than the standard drug Rosiglitazone, indicating they could be potential candidates for diabetes treatment.

Similarly, 2,4,5-trisubstituted oxazoles were analyzed for their inhibitory potential against aquaporin-4 (AQP4). The studied compounds exhibited good binding scores, with binding energies ranging from -6.1 to -7.3 kcal/mol. mdpi.com Another study focused on 1,3-oxazole clubbed pyridyl-pyrazolines as potential anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR). The most promising compounds in this series exhibited high binding energies of -8.34, -8.08, and -8.06 Kcal/mol against the EGFR protein.

The binding affinity is determined by various interactions, including hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues in the protein's active site. For example, in a study of oxadiazole derivatives (isomers of oxazole) targeting the caspase-3 protein, interactions were observed with residues such as LEU83, PHE82, and GLU81. These computational predictions are vital for understanding the molecular basis of a ligand's activity and for guiding the design of more potent and selective inhibitors.

Table 1: Examples of Molecular Docking Studies on Oxazole Derivatives This table is representative of studies on oxazole-containing scaffolds and is intended to illustrate the application of molecular docking.

| Target Protein | Oxazole Derivative Class | Predicted Binding Energy/Score | Key Interacting Residues | Potential Application |

|---|---|---|---|---|

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Designed Oxazole Derivatives | High Docking Scores (0.71 to 0.85) | Not specified | Anti-diabetic |

| Aquaporin-4 (AQP4) | 2,4,5-Trisubstituted Oxazoles | -6.1 to -7.3 kcal/mol | Not specified | Anti-inflammatory |

| Epidermal Growth Factor Receptor (EGFR) | 1,3-Oxazole Clubbed Pyridyl-Pyrazolines | -8.06 to -8.34 Kcal/mol | Not specified | Anticancer |

| Heme-binding protein (P. gingivalis) | Literature-derived Oxazole Compounds | -9.4 to -11.3 | Not specified | Periodontitis Treatment |

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. In drug design, MD simulations are crucial for assessing the stability of a ligand-receptor complex, understanding how the ligand affects the protein's conformation, and analyzing the dynamics of their interaction under physiological conditions. mdpi.comfrontiersin.org

For oxazole-based systems, MD simulations can validate the binding poses obtained from molecular docking. By simulating the complex in a solvent environment over nanoseconds, researchers can observe whether the ligand remains stably bound to the active site. Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), and the number of hydrogen bonds over time. mdpi.comajchem-a.com

RMSD plots indicate the structural stability of the protein and the ligand-protein complex. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and is stable. mdpi.comajchem-a.com

RMSF analysis reveals the fluctuation of individual amino acid residues, helping to identify flexible regions of the protein that may be important for ligand binding or protein function. mdpi.com

Hydrogen Bond Analysis tracks the formation and breaking of hydrogen bonds between the ligand and receptor, which is critical for binding affinity and stability. ajchem-a.com

In studies of related azole compounds, MD simulations have been used to confirm the stability of ligand-protein complexes. For example, simulations of 1,3,4-oxadiazole (B1194373) derivatives with the VEGFR2 protein showed that the complex remained stable throughout the simulation, as evidenced by uniform RMSD and Rg values. mdpi.com Similarly, MD simulations of isoxazole (B147169) derivatives bound to the Farnesoid X receptor (FXR) helped to understand the binding modes and the crucial role of specific hydrophobic interactions and hydrogen bonds in stabilizing the complex. mdpi.com These studies highlight how MD simulations provide a dynamic view of the ligand-target interaction, offering deeper insights than static docking models alone. mdpi.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds and guide the design of more effective molecules. mdpi.com

Both two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) studies have been applied to oxazole and its related isomers, oxadiazoles.

2D-QSAR models correlate biological activity with 2D structural descriptors, such as topological indices, constitutional descriptors, and atom-centered fragments. aimspress.com For a series of oxadiazole-ligated pyrrole (B145914) derivatives, a 2D-QSAR model was developed using multiple linear regression (MLR), which identified descriptors like rotatable bond count and specific electrotopological state indices as being influential for activity. nih.gov